molecular formula C25H29N3O2S2 B12134377 N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12134377
M. Wt: 467.7 g/mol
InChI Key: OCJYCOYMJMMWGS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused benzothieno[2,3-d]pyrimidine core. Key structural attributes include:

  • Core: A hexahydrobenzothieno[2,3-d]pyrimidine scaffold with a ketone group at position 2.
  • Position 2: A sulfanylacetamide moiety linked to a 4-butylphenyl group, contributing hydrophobicity and steric bulk.

This compound is part of a broader class of sulfur-containing pyrimidine derivatives studied for their bioactivity, particularly in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula

C25H29N3O2S2

Molecular Weight

467.7 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H29N3O2S2/c1-3-5-8-17-11-13-18(14-12-17)26-21(29)16-31-25-27-23-22(24(30)28(25)15-4-2)19-9-6-7-10-20(19)32-23/h4,11-14H,2-3,5-10,15-16H2,1H3,(H,26,29)

InChI Key

OCJYCOYMJMMWGS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-butylphenylamine, acetic anhydride, and a benzothieno[2,3-d]pyrimidine derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Substituent Variations in Key Analogs

Compound Name R<sup>3</sup> (Core) R (Acetamide Phenyl) Key Structural Features Evidence Source
Target Compound Prop-2-en-1-yl 4-Butylphenyl Allyl group enhances reactivity; long alkyl chain increases lipophilicity
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide 4-Methylphenyl 4-Ethylphenyl Methyl and ethyl groups reduce steric hindrance
N-(4-Methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide 4-Ethoxyphenyl 4-Methylphenyl Ethoxy group introduces polarity
N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide 4-Methoxyphenyl 2-Ethylphenyl Methoxy group enhances hydrogen bonding
N-(4-Butylphenyl)-2-[(3-ethyl-4-oxo-hexahydrobenzothienopyrimidin-2-yl)sulfanyl]acetamide Ethyl 4-Butylphenyl Ethyl substituent reduces electronic effects

Key Observations:

Ethyl, methyl, and methoxy substituents in analogs (e.g., ) prioritize steric and electronic modulation over covalent binding.

Shorter chains (e.g., 4-methylphenyl in ) improve aqueous solubility but reduce tissue penetration.

Synthetic Accessibility :

  • The allyl group in the target compound requires careful handling during synthesis to avoid polymerization, whereas ethyl/methyl analogs are more stable .

Bioactivity and Functional Implications

Table 2: Hypothesized Bioactivity Based on Substituents

Compound Feature Potential Bioactivity Impact Supporting Evidence
Prop-2-en-1-yl (allyl) group Enhanced kinase inhibition via covalent bond formation
4-Butylphenyl acetamide Improved blood-brain barrier penetration
Sulfanyl linkage Increased binding affinity to sulfur-rich enzyme pockets
  • Antioxidant Potential: Analogous sulfanyl-acetamide compounds exhibit radical scavenging activity, as seen in DPPH assays .
  • Kinase Inhibition: The benzothienopyrimidine core is a known pharmacophore in kinase inhibitors (e.g., ROCK1), where substituent bulk correlates with selectivity .

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